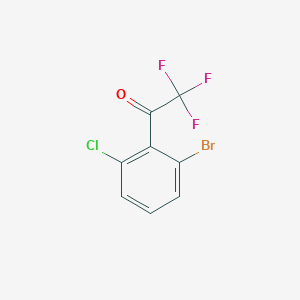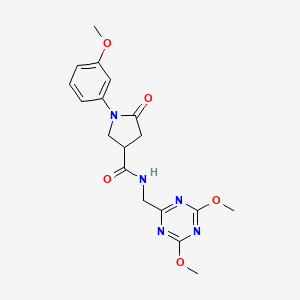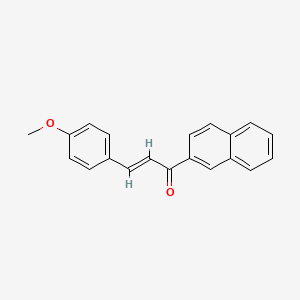![molecular formula C22H16BrClN4O3 B2474109 N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 923192-36-3](/img/no-structure.png)
N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16BrClN4O3 and its molecular weight is 499.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
- Anticytomegalovirus Activity : New derivatives structurally related to the compound have shown potent inhibitory activity against human cytomegalovirus, indicating potential applications in antiviral therapy (Paramonova et al., 2020).
- Antimicrobial and Antituberculosis Activity : Synthesized derivatives have exhibited good antibacterial, antifungal, and antituberculosis activities, highlighting their potential in treating various infections (Soni & Patel, 2017).
Synthesis and Chemical Properties
- Synthesis of Pyrimidine Derivatives : Research has focused on developing efficient synthetic methods for pyrimidine derivatives, which are crucial intermediates in pharmaceutical chemistry (Hou et al., 2016). These derivatives are important for the synthesis of compounds with various biological activities.
Antitumor Activities
- Antitumor Activities : Studies on structurally related compounds have shown selective antitumor activities, indicating potential applications in cancer therapy (Xiong Jing, 2011).
Heterocyclic Chemistry
- Formation and Structural Analysis : The compound's derivatives have contributed to the understanding of heterocyclic chemistry, particularly in the formation and X-ray structure determination of complex molecules (Banfield et al., 1987).
Dual Inhibitory Activities
- HIV-1 Protease Inhibitors : Derivatives have shown potent inhibitory activity against HIV-1 protease, including drug-resistant variants, offering a promising avenue for HIV treatment (Zhu et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-bromobenzoyl chloride with 4-chlorobenzylamine to form N-(4-bromophenyl)-4-chlorobenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide, which is subsequently reacted with acetic anhydride to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "4-chlorobenzylamine", "ethyl acetoacetate", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine or pyridine to form N-(4-bromophenyl)-4-chlorobenzamide.", "Step 2: Reaction of N-(4-bromophenyl)-4-chlorobenzamide with ethyl acetoacetate and ammonium acetate in ethanol to form 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Reaction of 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide with acetic anhydride in the presence of a base such as pyridine to form N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS-Nummer |
923192-36-3 |
Molekularformel |
C22H16BrClN4O3 |
Molekulargewicht |
499.75 |
IUPAC-Name |
N-(4-bromophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16BrClN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29) |
InChI-Schlüssel |
OHSWBZQHWDCELD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)N=C1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)


![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2474031.png)
![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2474034.png)



![2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2474046.png)
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)

![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)